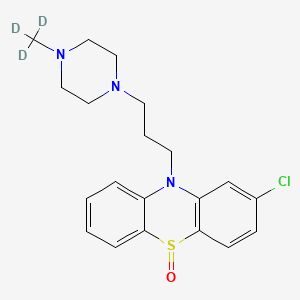

Prochlorperazine Sulfoxide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGYHFQQUZPAFZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662174 | |

| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189943-37-0 | |

| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Prochlorperazine Sulfoxide-d3

This technical guide provides a comprehensive overview of Prochlorperazine Sulfoxide-d3, a deuterated metabolite of the widely used antipsychotic and antiemetic drug, Prochlorperazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, metabolic pathways, and analytical methodologies.

Core Chemical and Physical Properties

This compound is the stable isotope-labeled form of Prochlorperazine Sulfoxide, a major metabolite of Prochlorperazine.[1] The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and metabolic studies involving quantitative analysis by mass spectrometry.

| Property | Value | Source |

| Chemical Name | 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide | [2] |

| Synonyms | This compound, 2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide | |

| CAS Number | 1189943-37-0 | [3] |

| Molecular Formula | C₂₀H₂₁D₃ClN₃OS | [3] |

| Molecular Weight | 392.96 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Storage Temperature | 2-8 °C in a well-closed container | [5] |

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process that includes the introduction of the deuterium label and the oxidation of the phenothiazine core. While specific proprietary synthesis methods may vary, a general approach can be outlined based on established chemical transformations.

Experimental Protocol: A Representative Synthesis

Step 1: Deuteration of the Piperazine Moiety

A common method for introducing a deuterated methyl group is through the reduction of an appropriate carbamate or amide precursor with a deuterated reducing agent.

-

Precursor Synthesis: Start with a suitable N-demethylated Prochlorperazine precursor, such as 1-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.

-

Carbamate Formation: React the secondary amine of the piperazine ring with ethyl chloroformate to form a carbamate.

-

Reduction with Lithium Aluminum Deuteride (LAD): Reduce the carbamate using a strong deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄). This step replaces the ethyl carbamate group with a trideuteriomethyl (-CD₃) group. A similar approach using LAD reduction of an appropriate amide has been described for the synthesis of deuterium-labeled prochlorperazine.

-

Purification: The resulting Prochlorperazine-d3 is purified using column chromatography.

Step 2: Sulfoxidation of Deuterated Prochlorperazine

The sulfur atom in the phenothiazine ring of Prochlorperazine-d3 is oxidized to form the sulfoxide. Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants.[6]

-

Electrochemical Setup: An undivided glass cell equipped with two glassy carbon electrodes (working and counter-electrode) is used.

-

Electrolyte Solution: Prochlorperazine-d3 is dissolved in a suitable solvent like acetonitrile containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Constant Current Electrolysis: A constant current is applied to the solution. The oxidation of the sulfur atom occurs at the anode.[6] The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is evaporated, and the supporting electrolyte is removed by recrystallization. The crude product is then purified by flash chromatography to yield this compound.

Metabolic Pathway of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[7] Major metabolic pathways include hydroxylation, N-demethylation, and sulfoxide formation.[7] Prochlorperazine Sulfoxide is one of the main metabolites detected in plasma.[7][8][9]

Pharmacological Profile

The pharmacological activity of Prochlorperazine is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain.[10] This action in the chemoreceptor trigger zone is responsible for its antiemetic effects, while its effects in the mesolimbic pathway contribute to its antipsychotic properties.[10] Prochlorperazine also exhibits antagonist activity at histaminergic, cholinergic, and alpha-adrenergic receptors.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 10078-27-0: Prochlorperazine Sulfoxide | CymitQuimica [cymitquimica.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. mdpi.com [mdpi.com]

- 7. Prochlorperazine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmacompass.com [pharmacompass.com]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to a Proposed Synthesis Pathway for Prochlorperazine Sulfoxide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Prochlorperazine Sulfoxide-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiemetic drug Prochlorperazine. Due to the limited availability of a detailed, published synthesis protocol, this document provides a scientifically plausible, multi-step approach based on established chemical transformations of phenothiazine derivatives and related heterocyclic compounds. The proposed pathway involves the preparation of a deuterated side-chain precursor, its attachment to the phenothiazine core, and subsequent selective oxidation.

Proposed Synthesis Pathway Overview

The synthesis of this compound (4) can be envisioned in three main stages, starting from commercially available precursors:

-

Synthesis of the Deuterated Side Chain: Preparation of 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine (2).

-

Alkylation of 2-Chlorophenothiazine: Coupling of the deuterated side chain with 2-chlorophenothiazine (1) to yield Prochlorperazine-d3 (3).

-

Selective Oxidation: Oxidation of the sulfur atom in the phenothiazine ring of Prochlorperazine-d3 to the corresponding sulfoxide.

The following diagram illustrates the proposed logical workflow for the synthesis.

Caption: Proposed multi-stage synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its non-deuterated analogue is presented below.

| Property | This compound | Prochlorperazine Sulfoxide |

| Molecular Formula | C₂₀H₂₁D₃ClN₃OS[1][2] | C₂₀H₂₄ClN₃OS[3] |

| Molecular Weight | 392.96 g/mol [1][2] | 389.95 g/mol [3] |

| CAS Number | 1189943-37-0[1] | 10078-27-0[3] |

| Appearance | Likely a solid | Solid |

| IUPAC Name | 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on general methodologies for similar chemical transformations. Optimization of reaction conditions would be necessary to achieve desired yields and purity.

Stage 1: Synthesis of 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine (2)

-

Protection of Piperazine: React piperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield mono-Boc-protected piperazine.

-

Deuteromethylation: The N-H of mono-Boc-piperazine can be alkylated using a deuterated methyl source. A common method would involve deprotonation with a mild base followed by reaction with trideuteriomethyl iodide (CD₃I).

-

Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield 1-(trideuteriomethyl)piperazine.

-

Alkylation: The secondary amine of 1-(trideuteriomethyl)piperazine is then alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a solvent like acetonitrile to yield the desired side chain precursor (2).

Stage 2: Synthesis of Prochlorperazine-d3 (3)

-

Deprotonation: 2-Chlorophenothiazine (1) is deprotonated at the N-10 position using a strong base like sodium hydride (NaH) or sodamide (NaNH₂) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Alkylation: The resulting phenothiazine anion is then reacted with the deuterated side chain, 1-(3-chloropropyl)-4-(trideuteriomethyl)piperazine (2), to form Prochlorperazine-d3 (3). The reaction mixture is typically heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is likely achieved through column chromatography on silica gel.

Stage 3: Synthesis of this compound (4)

-

Selective Oxidation: Prochlorperazine-d3 (3) is dissolved in a suitable solvent, such as acetic acid or a mixture of acetone and water. An oxidizing agent is then added portion-wise. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂).[4] The reaction progress should be carefully monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid over-oxidation to the sulfone. Electrochemical oxidation methods have also been reported for the synthesis of phenothiazine sulfoxides.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted. The final product, this compound (4), would then be purified by recrystallization or column chromatography.

Proposed Synthesis Pathway Diagram

The chemical transformations in the proposed synthesis pathway are depicted below.

Caption: Proposed reaction scheme for the synthesis of this compound.

Conclusion

This technical guide presents a viable, albeit proposed, synthetic route for this compound. The pathway is grounded in well-established organic chemistry principles and reactions common in the synthesis of phenothiazine-based pharmaceuticals. For researchers and drug development professionals, this guide provides a foundational blueprint for the laboratory-scale synthesis of this important deuterated internal standard. It is imperative to note that the successful implementation of this synthesis would require careful optimization of each step and thorough analytical characterization of all intermediates and the final product.

References

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Prochlorperazine Metabolism and Sulfoxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of prochlorperazine, with a specialized focus on its sulfoxidation. The information presented herein is curated for professionals in drug development and scientific research, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes.

Overview of Prochlorperazine Metabolism

Prochlorperazine (PCZ) is a first-generation antipsychotic of the phenothiazine class, primarily used for its antiemetic properties in treating severe nausea and vomiting.[1] Its therapeutic efficacy and potential for adverse effects are closely linked to its extensive hepatic metabolism.[2] The drug undergoes significant first-pass metabolism, which can lead to low and variable absorption after oral administration.[2]

The primary metabolic transformations of prochlorperazine include:

-

Sulfoxidation

-

N-demethylation

-

Aromatic Hydroxylation

-

N-oxidation

These biotransformations are primarily mediated by the Cytochrome P450 (CYP) enzyme system, converting the lipophilic parent drug into more hydrophilic metabolites for excretion.[4][5] Excretion of prochlorperazine and its metabolites occurs mainly via feces and bile.[3]

Enzymology of Metabolism

Several CYP450 isoforms are involved in the metabolism of prochlorperazine. In vitro studies using cDNA-expressed enzymes have identified CYP2D6 and CYP2C19 as the most efficient isoforms in its metabolism.[4] CYP3A4 and CYP3A5 also contribute to its biotransformation.[2] While CYP genotypes (CYP2C19, CYP2D6, CYP3A5) do not appear to significantly affect the plasma concentrations of prochlorperazine or its metabolites, the role of these enzymes is critical in the drug's clearance.[6]

-

CYP2D6: This enzyme is a key player in the metabolism of about 25% of commonly prescribed drugs, including many antipsychotics.[7] It is involved in the oxidation of prochlorperazine.[1][3]

-

CYP2C19: Along with CYP2D6, this isoform is highly efficient in metabolizing prochlorperazine, contributing significantly to the formation of N-desmethyl prochlorperazine.[4]

-

CYP3A4/5: These enzymes are also implicated in the overall metabolism of the drug.[2]

Major Metabolic Pathways and Metabolites

Sulfoxidation

Sulfoxidation is a major metabolic pathway for prochlorperazine and other phenothiazines.[5] This reaction involves the oxidation of the sulfur atom in the phenothiazine ring. The primary metabolite from this pathway is Prochlorperazine Sulfoxide .[3][4][8] Additionally, a further oxidized metabolite, Prochlorperazine Sulfoxide 4'-N-oxide , has been identified.[4][9] While most phenothiazine metabolites are pharmacologically inactive, the specific activity of these sulfoxide metabolites is an area of ongoing research.[1]

N-Demethylation

N-demethylation results in the formation of N-desmethyl prochlorperazine .[3][4] This metabolite is considered a major product, with studies indicating it is formed most prominently by CYP2D6 and CYP2C19.[4] N-desmethyl prochlorperazine has been detected as an active metabolite.[2]

Aromatic Hydroxylation

Hydroxylation of the aromatic ring structure leads to the formation of 7-hydroxy prochlorperazine .[4][9] This is another significant pathway in the drug's biotransformation.

The diagram below illustrates the primary metabolic pathways of prochlorperazine.

Quantitative Data on Prochlorperazine Metabolism

Quantitative analysis of prochlorperazine and its metabolites is crucial for pharmacokinetic studies. The tables below summarize key findings from literature.

Table 1: Major Identified Metabolites and Associated Enzymes

| Metabolite | Abbreviation | Associated Metabolic Pathway | Key Enzymes Involved | Reference |

|---|---|---|---|---|

| Prochlorperazine Sulfoxide | - | Sulfoxidation | CYP450s | [4][6] |

| N-desmethyl Prochlorperazine | - | N-demethylation | CYP2D6, CYP2C19 | [4] |

| 7-hydroxy Prochlorperazine | - | Aromatic Hydroxylation | CYP450s | [4][6] |

| Prochlorperazine Sulfoxide 4'-N-oxide | - | Sulfoxidation, N-oxidation | Not specified |[4] |

Table 2: Comparison of Metabolite Exposure: Buccal vs. Oral Administration

| Administration Route | Key Finding | Implication | Reference |

|---|---|---|---|

| Oral Tablet | High first-pass metabolism | Lower bioavailability of parent drug, higher relative exposure to metabolites. | [9] |

| Buccal Formulation | Plasma concentrations >2x higher than oral; metabolite exposure ~50% of oral | Bypasses first-pass metabolism, leading to higher parent drug exposure and lower metabolite exposure. |[9] |

Experimental Protocols

The characterization of prochlorperazine's metabolism relies on robust in vitro and analytical methodologies.

In Vitro Metabolism Assay Using Recombinant CYP Enzymes

This protocol outlines a typical experiment to identify which CYP450 isoforms are responsible for a drug's metabolism, based on methodologies described in the literature.[4][10]

Objective: To determine the relative contribution of various CYP450 enzymes to the metabolism of prochlorperazine.

Materials:

-

Prochlorperazine (PCZ)

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5, 2E1) expressed in a suitable system[10]

-

Control (system without active enzyme)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Reaction tubes

-

Incubator/water bath (37°C)

-

Reaction termination solvent (e.g., ice-cold acetonitrile)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of prochlorperazine in a suitable solvent.

-

Reaction Mixture: In a reaction tube, combine the phosphate buffer, the specific recombinant CYP enzyme, and prochlorperazine. A typical substrate concentration used is 100 µM.[4]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to bring it to temperature.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The final volume is typically standardized for all reactions.

-

Incubation: Incubate the mixture at 37°C for a defined period, for example, 60 minutes.[4]

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.

-

Protein Removal: Centrifuge the samples at high speed (e.g., 2000g for 5 minutes) to pellet the precipitated protein.[4]

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to measure the amount of remaining prochlorperazine and identify/quantify the formed metabolites.

-

Comparison: Compare the percentage loss of prochlorperazine in each active enzyme incubation to the control incubation to determine the activity of each CYP isoform.

Analytical Method: HPLC for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of prochlorperazine and its metabolites in biological matrices and pharmaceutical formulations.[11][12]

Objective: To separate and quantify prochlorperazine in a sample.

Instrumentation & Conditions (Example):

-

System: HPLC with UV or Diode Array Detector (DAD).

-

Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. An example is 0.1% Formic acid and Acetonitrile (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.[11]

-

Detection Wavelength: 254 nm or 258 nm.[12]

-

Data Acquisition: Software such as Agilent OpenLAB CDS.

Procedure:

-

Sample Preparation:

-

For Plasma: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from plasma proteins and other interferences.[13]

-

For Tablets: Weigh and powder tablets, dissolve in a suitable solvent (e.g., 0.3M HCl or the mobile phase diluent), filter, and dilute to the appropriate concentration range.[14]

-

-

Standard Preparation: Prepare a stock solution of prochlorperazine reference standard. Create a series of working standard solutions of known concentrations to generate a calibration curve (e.g., 2.5-7.5 µg/mL).[15]

-

Chromatography: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Record the peak area at the retention time for prochlorperazine (e.g., ~2.24 min under the conditions described in).

-

Calculation: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of prochlorperazine in the unknown samples.

Conclusion

The metabolism of prochlorperazine is a complex process involving multiple pathways, primarily sulfoxidation, N-demethylation, and hydroxylation, which are mediated by a suite of CYP450 enzymes, notably CYP2D6 and CYP2C19.[4] The formation of key metabolites such as prochlorperazine sulfoxide and N-desmethyl prochlorperazine significantly influences the drug's pharmacokinetic profile.[2][4] Understanding these pathways and the experimental methods used to elucidate them is essential for drug development professionals to predict drug-drug interactions, understand inter-individual variability, and optimize drug delivery systems to enhance therapeutic efficacy, as demonstrated by the development of buccal formulations that bypass extensive first-pass metabolism.

References

- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites and their relationships with clinical responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jpionline.org [jpionline.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isotopic Labeling of Prochlorperazine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of prochlorperazine and its metabolites. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and visualizations to support pharmacokinetic and metabolic studies. This document delves into the synthesis of isotopically labeled compounds, methods for quantitative analysis, and a detailed experimental workflow, supplemented by clear data tables and graphical representations of metabolic pathways and experimental procedures.

Introduction to Prochlorperazine and its Metabolism

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Following administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6. The main metabolic pathways include oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid.

The primary metabolites of prochlorperazine identified in human plasma are:

-

Prochlorperazine Sulfoxide (PCZSO)

-

N-desmethylprochlorperazine (NDPCZ)

-

7-hydroxyprochlorperazine (7-OH-PCZ)

-

Prochlorperazine Sulfoxide 4'-N-oxide

Understanding the formation and clearance of these metabolites is crucial for a complete pharmacokinetic profile of prochlorperazine. Isotopic labeling is a powerful technique to trace the fate of the drug and its metabolites in vivo.

Metabolic Pathway of Prochlorperazine

The metabolic conversion of prochlorperazine to its major metabolites is a complex process involving several enzymatic reactions. The pathway diagram below illustrates the key transformations.

Prochlorperazine Sulfoxide-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Prochlorperazine Sulfoxide-d3, a deuterated analog of a major metabolite of the antiemetic and antipsychotic drug, Prochlorperazine. This document is intended to serve as a comprehensive resource, offering key data from a representative Certificate of Analysis, detailed experimental protocols for analytical testing, and visualizations of relevant workflows and pathways.

Certificate of Analysis

The following table summarizes the typical analytical data for a batch of this compound. While specific values may vary between lots, this representative data provides an overview of the quality control specifications for this compound.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Acetonitrile | Conforms |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to structure | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.0% |

| Isotopic Purity | ≥ 99% Deuterium | Conforms |

| Loss on Drying (TGA) | ≤ 1.0% | 0.60% |

| Residual Solvents | Meets USP <467> limits | Conforms |

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₁D₃ClN₃OS | [1][2] |

| Molecular Weight | 392.96 g/mol | [1][3] |

| CAS Number | 1189943-37-0 | [1][2] |

| Purity | 99.0% | [4] |

| Storage | Store at 2-8 °C for long-term storage. | |

| Shipping Condition | Product is stable to be shipped at room temperature. |

Experimental Protocols

Detailed methodologies for the key analytical tests performed on this compound are provided below. These protocols are based on established methods for the analysis of Prochlorperazine and its metabolites.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a stability-indicating HPLC method for Prochlorperazine and its impurities.

-

Instrumentation: HPLC with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation

-

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

-

LC Conditions: Use the HPLC conditions described in section 3.1.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow (Desolvation): 600 L/hr

-

-

Expected Ion: [M+H]⁺ at m/z 393.1

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

-

Instrumentation: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Concentration: Approximately 10 mg/mL

-

Procedure: Acquire a standard one-dimensional proton NMR spectrum. The absence of a singlet corresponding to the N-methyl group (around 2.2-2.5 ppm) and the presence of characteristic aromatic and aliphatic signals will confirm the structure. The chemical shifts of protons adjacent to the sulfoxide group will be shifted downfield compared to the non-oxidized parent compound.

Thermogravimetric Analysis (TGA) for Loss on Drying

-

Instrumentation: TGA Analyzer

-

Sample Size: 5-10 mg

-

Heating Rate: 10 °C/min

-

Temperature Range: Ambient to 300°C

-

Atmosphere: Nitrogen, with a flow rate of 20 mL/min

-

Analysis: Calculate the percentage of weight loss from the TGA curve.

Visualizations

The following diagrams illustrate key processes related to the quality control and mechanism of action of Prochlorperazine.

Caption: Quality control workflow for this compound.

Caption: Simplified metabolic and signaling pathway of Prochlorperazine.

References

Methodological & Application

Application Notes and Protocols for the Use of Prochlorperazine Sulfoxide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Prochlorperazine Sulfoxide-d3 as an internal standard in the quantitative analysis of prochlorperazine and its primary metabolite, prochlorperazine sulfoxide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Accurate quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Prochlorperazine is extensively metabolized in the liver, with one of the major metabolites being prochlorperazine sulfoxide.[1][2][3]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar chemical and physical properties to the analyte, co-elute chromatographically, and correct for variations in sample preparation and matrix effects.[4][5][6] this compound is a deuterated analog of the major metabolite and serves as an ideal internal standard for the accurate quantification of both prochlorperazine and prochlorperazine sulfoxide.

Principle of the Method

This method involves the use of liquid chromatography to separate the analytes (prochlorperazine and prochlorperazine sulfoxide) from the biological matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is added to all samples, calibrators, and quality control samples at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric measurement corrects for potential variability during sample extraction, and ion suppression or enhancement in the mass spectrometer source.

Materials and Reagents

-

Analytes: Prochlorperazine, Prochlorperazine Sulfoxide

-

Internal Standard: this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (HPLC or LC-MS grade)

-

Buffers: Ammonium acetate, Formic acid

-

Biological Matrix: Human plasma (or other relevant biological fluid)

-

Reagents for Sample Preparation: Protein precipitation agents (e.g., trichloroacetic acid, zinc sulfate), liquid-liquid extraction solvents.

Experimental Protocols

Preparation of Standard and Stock Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of prochlorperazine, prochlorperazine sulfoxide, and this compound and dissolve in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the prochlorperazine and prochlorperazine sulfoxide primary stock solutions in a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (plasma, calibrator, or QC) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-80% B; 3.0-3.5 min: 80% B; 3.5-4.0 min: 80-20% B; 4.0-5.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prochlorperazine | 374.1 | 113.1 | 25 |

| Prochlorperazine Sulfoxide | 390.1 | 113.1 | 28 |

| This compound (IS) | 393.1 | 116.1 | 28 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of prochlorperazine and prochlorperazine sulfoxide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

Table 3: Typical Method Validation Results

| Parameter | Prochlorperazine | Prochlorperazine Sulfoxide |

| Linearity Range | 0.1 - 50 ng/mL | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Recovery | > 80% | > 80% |

| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |

| Stability (Freeze-thaw, short-term, long-term) | Established | Established |

Note: The values in this table are representative and should be established during method validation. A study on the simultaneous determination of prochlorperazine and its metabolites in human plasma reported linear calibration curves over the concentration ranges of 0.01-40 µg/L for prochlorperazine and 0.05-80 µg/L for prochlorperazine sulfoxide.[7] The intra- and inter-assay precisions were within 9.0%, and accuracies were between 99-105%.[7]

Visualizations

Caption: Experimental workflow for the quantification of prochlorperazine using this compound as an internal standard.

Caption: Logical relationship of using a co-eluting, mass-differentiated internal standard for accurate quantification.

References

- 1. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Prochlorperazine in Human Plasma Using LC-MS/MS with Prochlorperazine Sulfoxide-d3 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prochlorperazine in human plasma. The assay utilizes prochlorperazine sulfoxide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation method is employed for sample preparation, enabling high-throughput analysis suitable for clinical research and drug development. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties.[1] It primarily acts as a dopamine D2 receptor antagonist in the brain.[2][3] Accurate and reliable quantification of prochlorperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby improving the overall quality of the analytical data. This application note provides a detailed protocol for the analysis of prochlorperazine in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Prochlorperazine (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Human Plasma (K2-EDTA)

-

Deionized Water

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex Triple Quad™, Waters Xevo TQ-S)

-

Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prochlorperazine: Accurately weigh and dissolve the reference standard in methanol.

-

This compound: Accurately weigh and dissolve the internal standard in methanol.

-

-

Working Standard Solutions:

-

Serially dilute the prochlorperazine stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile.

-

Sample Preparation Protocol

-

Label polypropylene tubes for calibration standards, QC samples, and unknown samples.

-

Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the corresponding tube.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer 100 µL of the supernatant to a clean autosampler vial or plate.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

-

Liquid Chromatography Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Prochlorperazine | 374.1 | 113.1 | 100 | 35 |

| This compound (IS) | 393.2 | 116.1 | 100 | 38 |

Results and Discussion

Method Validation Summary

The described LC-MS/MS method was validated for linearity, precision, accuracy, and limit of quantification. The results are summarized in the tables below.

Table 1: Linearity and Limit of Quantification

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Prochlorperazine | 0.1 - 100 | > 0.995 | 0.1 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.3 | < 10 | < 10 | 90-110 | 90-110 |

| Medium | 10 | < 8 | < 8 | 92-108 | 92-108 |

| High | 80 | < 5 | < 5 | 95-105 | 95-105 |

Visualizations

Experimental Workflow

Caption: A schematic of the sample preparation and analysis workflow.

Prochlorperazine Signaling Pathway

Caption: Prochlorperazine's antagonism of the D2 dopamine receptor.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of prochlorperazine in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation protocol makes this method highly suitable for high-throughput analysis in a research setting. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic and other drug development studies involving prochlorperazine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 4. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Prochlorperazine in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Accurate and precise quantification of Prochlorperazine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Prochlorperazine in human plasma. The use of a stable isotope-labeled internal standard, Prochlorperazine-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Principle

This method involves the extraction of Prochlorperazine and the deuterated internal standard (Prochlorperazine-d8) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of Prochlorperazine is determined by calculating the peak area ratio of the analyte to the internal standard.

Logical Relationship: Use of a Deuterated Internal Standard

Caption: Principle of using a deuterated internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

Prochlorperazine maleate salt (Reference Standard)

-

Prochlorperazine-d8 (Deuterated Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Prochlorperazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Prochlorperazine maleate in methanol.

-

Prochlorperazine-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Prochlorperazine-d8 in methanol.

-

Working Solutions: Prepare serial dilutions of the Prochlorperazine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Prochlorperazine-d8 stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma into the corresponding tubes.

-

Add 20 µL of the appropriate Prochlorperazine working solution for calibration standards and QCs. For unknown samples, add 20 µL of 50:50 methanol:water.

-

Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes.

-

Vortex each tube for 30 seconds to precipitate plasma proteins.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow

Caption: Workflow for Prochlorperazine quantification in plasma.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10-90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Prochlorperazine: 374.1 -> 113.1Prochlorperazine-d8: 382.2 -> 114.1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Calibration Model | Linear, 1/x² weighting |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low QC | 0.3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |

| Mid QC | 10 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |

| High QC | 80 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low QC | 85 - 95 | 85 - 95 | 90 - 110 |

| High QC | 85 - 95 | 85 - 95 | 90 - 110 |

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the quantitative analysis of Prochlorperazine in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol results in a robust, accurate, and high-throughput assay suitable for a variety of research and clinical applications.

Application Notes and Protocols for Prochlorperazine Bioanalysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Accurate and reliable quantification of Prochlorperazine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest. This document provides detailed application notes and protocols for three common sample preparation techniques for Prochlorperazine bioanalysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and the nature of the analytical method. The following table summarizes quantitative data for the different techniques, providing a basis for comparison.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | >80% (using Acetonitrile)[1][2] | 81.8 ± 2.2% (using Dichloromethane)[3] | 89.1 ± 6.0% to 99.13%[4][5] |

| Internal Standard Recovery | Not consistently reported | 79.5 ± 3.7%[3] | Not consistently reported |

| Lower Limit of Quantification (LLOQ) | Method dependent, generally higher than LLE and SPE | 0.20 ng/mL[3] | 15 ng/mL[4][5] |

| Matrix Effect | Can be significant due to insufficient removal of endogenous components. | Moderate, cleaner extracts than PPT. | Minimal, provides the cleanest extracts. |

| Throughput | High, amenable to automation. | Moderate, can be labor-intensive. | Moderate to high, can be automated with 96-well plates. |

| Cost | Low | Low to moderate | High |

| Simplicity | High | Moderate | Moderate to complex |

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

The following diagrams illustrate the experimental workflows for each sample preparation technique.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Application Note: Liquid-Liquid Extraction of Prochlorperazine from Urine

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Monitoring its excretion in urine is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that partitions analytes based on their differential solubility in two immiscible liquid phases. This application note provides a detailed protocol for the efficient extraction of prochlorperazine from human urine using LLE, followed by a summary of analytical methods for its quantification.

Principle of the Method

Prochlorperazine is a basic compound with a pKa of approximately 8.2. To ensure its efficient extraction from an aqueous matrix like urine into an organic solvent, the pH of the urine sample is adjusted to be at least two units above the pKa of prochlorperazine. This conversion of the analyte into its non-ionized, more lipophilic form enhances its partitioning into an immiscible organic solvent. Dichloromethane is a commonly used solvent for the extraction of basic drugs due to its polarity and ability to form a distinct layer from the aqueous phase. After extraction, the organic layer containing prochlorperazine is separated, concentrated, and analyzed using chromatographic techniques such as HPLC, GC-MS, or LC-MS/MS.

Experimental Protocols

1. Liquid-Liquid Extraction of Prochlorperazine from Urine

a. Materials and Reagents

-

Urine sample

-

Prochlorperazine standard solution

-

Dichloromethane (HPLC grade)

-

Sodium hydroxide (NaOH) solution, 1 M

-

Hydrochloric acid (HCl) solution, 1 M

-

Centrifuge tubes (15 mL, polypropylene)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or rotary evaporator)

-

Autosampler vials

b. Protocol

-

Sample Preparation: Transfer 2 mL of the urine sample into a 15 mL centrifuge tube.

-

pH Adjustment: Add 1 M NaOH dropwise to the urine sample while vortexing to adjust the pH to approximately 10-11. Check the pH using a pH meter or pH strips.

-

Extraction: Add 4 mL of dichloromethane to the centrifuge tube. This creates a sample-to-solvent ratio of 1:2.

-

Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of prochlorperazine from the aqueous phase to the organic phase.

-

Centrifugation: Centrifuge the tube at 3500-4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

-

Isolation of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass Pasteur pipette.

-

Evaporation: Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of a mixture of acetonitrile and water) for subsequent chromatographic analysis.

2. Analytical Finish

The extracted and reconstituted sample can be analyzed using various chromatographic techniques. Below are example conditions for HPLC-UV, GC-MS, and LC-MS/MS.

a. HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (30:70, v/v)[3]

-

Flow Rate: 1 mL/min[3]

-

Injection Volume: 10 µL[3]

-

Detection: UV at 258 nm

-

Column Temperature: 30°C[3]

b. GC-MS Method

-

Column: Capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp to 280°C at 15°C/min

-

Hold at 280°C for 5 minutes

-

-

MS Detector: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

c. LC-MS/MS Method

-

Column: C18 or similar reversed-phase column

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

-

Ionization Source: Electrospray ionization (ESI) in positive mode

-

MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for prochlorperazine for enhanced selectivity and sensitivity.

Data Presentation

The following table summarizes the quantitative data for the analysis of prochlorperazine.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Recovery | 81.8 ± 2.2% | Plasma | LLE with Dichloromethane, LC-MS/MS | [4] |

| 98.25 to 99.13% | Plasma | Solid Phase Extraction, HPLC | ||

| Limit of Detection (LOD) | 0.70 µg/mL | Urine | HPTLC-MS | |

| Limit of Quantification (LOQ) | 2.14 µg/mL | Urine | HPTLC-MS |

Note: Recovery data from plasma is provided as a reference for the efficiency of the extraction solvent. Specific recovery from urine should be determined during method validation.

Mandatory Visualization

Caption: Workflow for the liquid-liquid extraction of prochlorperazine from urine.

Caption: Principle of prochlorperazine extraction based on pH adjustment.

References

- 1. Optimization of dispersive liquid–liquid microextraction procedure for detecting chlorpyrifos in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japtronline.com [japtronline.com]

- 4. researchgate.net [researchgate.net]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Prochlorperazine in Pharmaceutical Formulations

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties.[1][2] Ensuring the quality and stability of pharmaceutical formulations containing Prochlorperazine is critical for patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of active pharmaceutical ingredients (APIs). This application note describes a robust, validated, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the accurate quantification of Prochlorperazine in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Experimental Protocol

This section details the materials, instrumentation, and procedures for the validated HPLC analysis of Prochlorperazine.

Materials and Reagents

-

Prochlorperazine Maleate reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)[7]

-

Commercially available Prochlorperazine tablets

-

0.45 µm nylon syringe filters[1]

Instrumentation

-

An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Agilent 1260 Infinity II HPLC system with a DAD detector is an example of a suitable instrument.[1]

-

An analytical balance

-

A pH meter

-

A sonicator

-

A vortex mixer

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of Prochlorperazine:

| Parameter | Condition |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column[1][2] |

| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (70:30, v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 258 nm[1] |

| Run Time | Approximately 8 minutes[8] |

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Prochlorperazine Maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 100-150 µg/mL by diluting with the mobile phase.[1][2]

Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Prochlorperazine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter.

-

Further, dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Specificity

Specificity was evaluated by analyzing the blank (mobile phase), placebo (tablet excipients), and the drug substance. The chromatograms were examined for any interference at the retention time of Prochlorperazine. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.

Forced Degradation Studies

Forced degradation studies were conducted by exposing the Prochlorperazine sample to various stress conditions, including:

-

Acidic Hydrolysis: 1N HCl at 80°C for 48 hours.[10]

-

Alkaline Hydrolysis: 1N NaOH at 70°C for 48 hours.[10]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[10]

-

Thermal Degradation: 120°C for 48 hours.[10]

-

Photolytic Degradation: Exposure to UV light.

The results of the forced degradation studies are summarized in the table below. The method was found to be specific and stability-indicating, as the degradation products did not interfere with the quantification of the parent drug.

| Stress Condition | % Degradation |

| Acidic (1N HCl) | 15.73%[3] |

| Alkaline (1N NaOH) | Significant Degradation |

| Oxidative (3% H₂O₂) | 36.08%[3] |

| Thermal (120°C) | Minimal Degradation |

| Photolytic | Minimal Degradation |

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of Prochlorperazine over the range of 100-150 µg/mL.[2] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

| Parameter | Result |

| Linearity Range | 100 - 150 µg/mL[2] |

| Correlation Coefficient (R²) | 0.999[2] |

Accuracy

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (75%, 100%, and 125% of the target concentration).[1] A known amount of the standard drug was spiked into the placebo preparation, and the samples were analyzed. The percentage recovery was then calculated.

| Concentration Level | Mean Recovery (%) | % RSD |

| 75% | 99.5% | < 2% |

| 100% | 100.2% | < 2% |

| 125% | 99.8% | < 2% |

Precision

The precision of the method was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

-

Repeatability: Six replicate injections of the same sample concentration were analyzed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The relative standard deviation (% RSD) of the peak areas was calculated.

| Precision Type | % RSD |

| Repeatability (Intra-day) | < 2%[2] |

| Intermediate Precision (Inter-day) | < 2%[2] |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| Limit of Detection (LOD) | 1.76 µg/mL[2] |

| Limit of Quantitation (LOQ) | 5.35 µg/mL[2] |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[2] The system suitability parameters were checked after each variation. The method was found to be robust as minor changes in the experimental conditions did not significantly affect the results.[2]

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Key Parameters for HPLC Method Validation.

The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of Prochlorperazine in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and was found to be stability-indicating, making it suitable for routine quality control analysis and for the assessment of the stability of Prochlorperazine formulations. The short run time and the use of readily available reagents make this method cost-effective and efficient for high-throughput analysis in a pharmaceutical setting.[2]

References

- 1. japtronline.com [japtronline.com]

- 2. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. jpionline.org [jpionline.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for the Detection of Prochlorperazine Sulfoxide-d3 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic medication. It undergoes extensive metabolism in the body, with prochlorperazine sulfoxide being one of its major metabolites.[1] Accurate quantification of prochlorperazine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of stable isotope-labeled internal standards, such as Prochlorperazine Sulfoxide-d3, is essential for correcting matrix effects and improving the accuracy and precision of quantitative analysis by mass spectrometry.[2]

This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of prochlorperazine, prochlorperazine sulfoxide, and the internal standard this compound.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| Prochlorperazine | 374.1 | 113.1 | 35 |

| Prochlorperazine Sulfoxide | 390.1 | 113.1 | 40 |

| This compound (Internal Standard) | 393.1 | 116.1 | 40 |

Note: The collision energy provided is a starting point and should be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of prochlorperazine and its metabolites from plasma or serum samples.

Materials:

-

Human plasma/serum samples

-

This compound internal standard solution (in methanol)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH)

-

Centrifuge capable of 4°C and >10,000 x g

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile)

-

Gradient:

Time (min) %B 0.0 20 1.0 95 2.0 95 2.1 20 | 3.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

MRM Transition Optimization: The provided collision energy values are indicative. For optimal sensitivity, it is crucial to perform a compound optimization by infusing a standard solution of this compound and varying the collision energy to find the value that yields the most intense and stable product ion signal.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Simplified metabolic pathway of Prochlorperazine.

References

Application Notes and Protocols for a Pharmacokinetic Study of Prochlorperazine Using Prochlorperazine Sulfoxide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and conducting a pharmacokinetic (PK) study of prochlorperazine, a first-generation antipsychotic and antiemetic agent. The protocol emphasizes the use of Prochlorperazine Sulfoxide-d3 as an internal standard for the accurate quantification of prochlorperazine and its major metabolite, prochlorperazine sulfoxide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Prochlorperazine is widely used for the treatment of severe nausea, vomiting, and psychotic disorders. Due to extensive first-pass metabolism, its oral bioavailability can be low and variable.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The primary metabolic pathways of prochlorperazine include sulfoxidation, N-demethylation, and hydroxylation.[3] Prochlorperazine sulfoxide is a major metabolite.[1][3]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thus ensuring high accuracy and precision in the quantification of the analyte and its unlabeled metabolite.

Pharmacokinetic Study Design

A typical pharmacokinetic study of prochlorperazine in healthy volunteers would involve the administration of a single oral dose and subsequent collection of blood samples over a specified period.

Study Population: A cohort of healthy adult male and/or female volunteers.

Study Design: An open-label, single-dose, two-period crossover study design is often employed for bioequivalence studies.[4] For a basic pharmacokinetic characterization, a single-period design is sufficient.

Dosing: A single oral dose of prochlorperazine maleate is administered. Doses used in previous studies for pharmacokinetic analysis in healthy volunteers have ranged from a 25 mg oral dose to a 50 mg oral dose.[2][5]

Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

Sample Handling and Storage: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Experimental Protocols

Plasma Sample Preparation

A protein precipitation method is commonly used for the extraction of prochlorperazine and its metabolites from plasma.[3]

Materials:

-

Human plasma samples

-

Prochlorperazine and Prochlorperazine Sulfoxide analytical standards

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the simultaneous quantification of prochlorperazine and prochlorperazine sulfoxide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size) is a suitable choice.[3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |